![molecular formula C19H20N4O2 B278834 N-(2-ethoxyphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278834.png)
N-(2-ethoxyphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyrazole derivatives and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes involved in cancer cell proliferation and inflammation. N-(2-ethoxyphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer cells and is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation and pain. N-(2-ethoxyphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-ethoxyphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in lab experiments is its low toxicity profile. It has been shown to be relatively safe in animal studies, with no significant adverse effects reported. However, one of the limitations of using N-(2-ethoxyphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-ethoxyphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. One area of interest is the development of more effective formulations of N-(2-ethoxyphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide that can improve its solubility and bioavailability. Another area of interest is the investigation of N-(2-ethoxyphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(2-ethoxyphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide and to identify potential drug targets for this compound.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves the reaction of 2-ethoxybenzoyl hydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with pyridine and acetic anhydride to obtain N-(2-ethoxyphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. This synthesis method has been optimized and reported in various scientific journals.
Scientific Research Applications
N-(2-ethoxyphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-ethoxyphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has also been investigated for its anti-inflammatory and analgesic properties. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
properties
Product Name |
N-(2-ethoxyphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide |
---|---|
Molecular Formula |
C19H20N4O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O2/c1-3-16-14(13-21-23(16)18-11-7-8-12-20-18)19(24)22-15-9-5-6-10-17(15)25-4-2/h5-13H,3-4H2,1-2H3,(H,22,24) |
InChI Key |
NQBVFVHWMLFDRB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3OCC |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.